molecular formula C14H17N3O3S2 B2661569 (E)-4-((2-carbamothioylhydrazono)methyl)-2-methoxyphenyl 2-(allylthio)acetate CAS No. 326882-54-6

(E)-4-((2-carbamothioylhydrazono)methyl)-2-methoxyphenyl 2-(allylthio)acetate

Cat. No.: B2661569
CAS No.: 326882-54-6
M. Wt: 339.43
InChI Key: XLGMWUBUDOBPTQ-LZYBPNLTSA-N
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Description

(E)-4-((2-carbamothioylhydrazono)methyl)-2-methoxyphenyl 2-(allylthio)acetate is a useful research compound. Its molecular formula is C14H17N3O3S2 and its molecular weight is 339.43. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Anticancer Applications

Compounds with thiosemicarbazide, azomethines, and thiazolidinones structures, similar to parts of the target compound, have been synthesized and evaluated for their in vitro growth inhibiting activity against various microbes. For instance, synthesized azomethines and thiazolidinones have shown promising results in inhibiting the growth of several microbes and have been screened for antitubercular activity against Mycobacterium tuberculosis H37Rv. Additionally, selected compounds from these groups have undergone in vitro anticancer screening, aiming at identifying agents with cell type specificity using batteries of cell lines derived from human solid tumors (Hirpara, Parekh, & Parekh, 2003).

Antioxidant Capacity

Derivatives of eugenol, which shares a methoxyphenyl group with the target compound, have been evaluated for their toxicity and antioxidant capacity. The study demonstrated that certain eugenol derivatives exhibit higher antioxidant capacity and lower toxicity, suggesting their potential use in pharmaceutical, cosmetic, and food industries (Hidalgo et al., 2009).

Synthetic Applications in Organic Chemistry

The structural motif of (E)-4-((2-carbamothioylhydrazono)methyl)-2-methoxyphenyl 2-(allylthio)acetate is relevant to the synthesis of complex organic molecules. For example, reactions involving methoxyphenols and related structures have been utilized in the synthesis of indole and quinoline derivatives, showcasing the utility of such compounds in constructing pharmacologically relevant structures (Quideau et al., 2001).

Properties

IUPAC Name

[4-[(E)-(carbamothioylhydrazinylidene)methyl]-2-methoxyphenyl] 2-prop-2-enylsulfanylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3S2/c1-3-6-22-9-13(18)20-11-5-4-10(7-12(11)19-2)8-16-17-14(15)21/h3-5,7-8H,1,6,9H2,2H3,(H3,15,17,21)/b16-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLGMWUBUDOBPTQ-LZYBPNLTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=S)N)OC(=O)CSCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=S)N)OC(=O)CSCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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